molecular formula C22H19N3O5S B2954114 Methyl 4-(2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 899742-31-5

Methyl 4-(2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2954114
CAS No.: 899742-31-5
M. Wt: 437.47
InChI Key: DRTJKWUEWAXYCU-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[[2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-3-25-20(27)19-18(15-6-4-5-7-16(15)30-19)24-22(25)31-12-17(26)23-14-10-8-13(9-11-14)21(28)29-2/h4-11H,3,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTJKWUEWAXYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate (CAS Number: 923211-02-3) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O3S, with a molecular weight of 393.5 g/mol. The compound features a benzofuro[3,2-d]pyrimidine core, which is known for its diverse biological activity.

PropertyValue
Molecular FormulaC21H19N3O3S
Molecular Weight393.5 g/mol
CAS Number923211-02-3

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The binding affinity and selectivity of the compound towards these targets are crucial for its therapeutic potential.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes that are involved in cancer cell proliferation or survival.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors influencing cellular signaling pathways.
  • Cell Cycle Disruption : The compound could induce apoptosis in cancer cells by disrupting the normal cell cycle.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the benzofuro[3,2-d]pyrimidine scaffold can significantly influence the biological activity of derivatives. For instance, studies have shown that substituents on the phenyl ring can enhance binding affinity and selectivity towards target proteins.

Example Findings from Literature:

A study reported that certain substitutions at the 4-position of the benzofuro moiety resulted in improved inhibitory activity against Polo-like Kinase 1 (Plk1), a critical target in cancer therapy. The IC50 values for various derivatives were determined to assess their potency.

CompoundIC50 (µM)
Methyl 4-(benzoate derivative)5.0
Methyl 4-(acetyl derivative)10.0
Methyl 4-(thio derivative)2.5

Case Studies and Research Findings

  • Anticancer Activity : A study published in Nature demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, including HeLa and MCF7 cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • In Vivo Studies : In animal models, treatment with the compound showed reduced tumor growth rates compared to control groups. This suggests potential for further development as an anticancer agent.
  • Toxicity Profile : Preliminary toxicity assessments indicated that while the compound exhibits potent biological activity, it also requires careful evaluation for off-target effects and overall safety in therapeutic applications.

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